Stizolobic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Stizolobic acid is an amino acid derived from the plant Stizolobium hassjoo. It is characterized by its unique structure, which includes a pyran ring and a carboxylic acid group. This compound has been noted for its distinctive orange spot reaction when treated with ninhydrin, indicating the presence of amino acids . The molecular formula of stizolobic acid is C₁₁H₁₃N₃O₄, and its systematic name is 2-amino-6-carboxy-3-propionic acid .

Neuromodulatory Properties:

Early research focused on the potential of stizolobic acid and its derivative, stizolobinic acid, as neuromodulators. Studies using crayfish neuromuscular junctions demonstrated their ability to act as competitive antagonists of the quisqualate-type glutamate receptor, a receptor involved in excitatory neurotransmission []. This suggests stizolobic acid might influence neuronal activity, although further research is needed to understand its specific effects in the mammalian nervous system.

- Decarboxylation: Under certain conditions, stizolobic acid can lose a carboxyl group, leading to the formation of simpler amines.

- Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids, contributing to protein synthesis.

- Acid-Base Reactions: As an amino acid, stizolobic acid can act as both an acid and a base, allowing it to participate in various biochemical pathways.

Stizolobic acid exhibits significant biological activity, particularly as a competitive antagonist of glutamate receptors. This property allows it to modulate neurotransmission in the central nervous system, potentially influencing synaptic plasticity and neuroprotection . Additionally, it has been implicated in various metabolic pathways within plants.

The biosynthesis of stizolobic acid involves the enzymatic conversion of L-dihydroxyphenylalanine through specific enzyme systems found in Stizolobium hassjoo. Key enzymes in this process include those that require NADP+ for activity and are influenced by metal ions such as zinc .

Key Steps in Synthesis:- Substrate Preparation: L-dihydroxyphenylalanine serves as the precursor.

- Enzymatic Reaction: Enzymes catalyze the conversion to stizolobic acid.

- Purification: The product is isolated through various chromatographic techniques.

Stizolobic acid has potential applications in several fields:

- Pharmaceuticals: Due to its role as a glutamate antagonist, it may be explored for therapeutic uses in neurological disorders.

- Agriculture: Its biosynthetic pathways could be studied for enhancing plant resilience or yield.

- Biochemistry: As a model compound for studying amino acid interactions and synthesis.

Research has indicated that stizolobic acid interacts with various neurotransmitter systems, particularly those involving glutamate. These interactions suggest potential therapeutic roles in conditions like epilepsy or neurodegenerative diseases. Studies have shown that stizolobic acid can reduce responses to glutamate, indicating its potential as a neuroprotective agent .

Stizolobic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Stizolobinic Acid | Similar pyran ring structure | Glutamate receptor modulation | More potent antagonist than stizolobic acid |

| L-Dihydroxyphenylalanine | Precursor to both stizolobic and stizolobinic acids | Precursor role | Essential for biosynthesis |

| Glutamate | Amino acid neurotransmitter | Excitatory neurotransmission | Opposite activity compared to stizolobic acid |

Stizolobic acid's unique properties lie in its specific interactions with glutamate receptors and its biosynthetic pathway originating from L-dihydroxyphenylalanine, distinguishing it from its analogs.

Historical Identification and Initial Characterization

Stizolobic acid was first isolated in 1959 from the sap of etiolated seedlings of Stizolobium hassjoo (now classified as Mucuna pruriens var. utilis). Researchers Hattori and Komamine identified two novel amino acids—stizolobic acid and stizolobinic acid—using paper chromatography. The discovery was notable for the compounds' unusual color reactions with ninhydrin: stizolobic acid produced an orange spot (RF = 0.16 in phenol/water), while stizolobinic acid yielded a brown spot (RF = 0.24). The plant's blackening upon tissue death, attributed to 3,4-dihydroxyphenylalanine (DOPA) oxidation, provided early clues about the compound's biosynthetic origins.

Taxonomic Distribution in Plants and Fungi

Stizolobic acid is primarily found in:

- Fabaceae family: Mucuna pruriens var. utilis (syn. Stizolobium hassjoo), a legume cultivated in Asia for agricultural use.

- Fungi: Paralepistopsis acromelalga (formerly Clitocybe acromelalga), a toxic basidiomycete native to Japan and South Korea.

The compound's presence in phylogenetically distant organisms (plants and fungi) suggests convergent evolution in secondary metabolite production, possibly linked to ecological defense mechanisms.

Nomenclature and Structural Classification

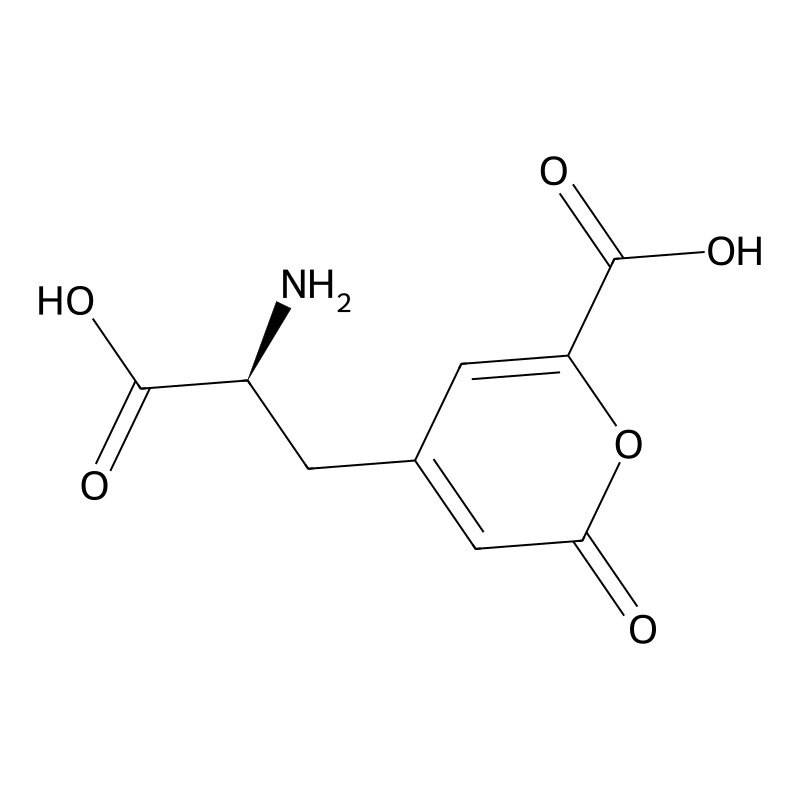

The IUPAC name for stizolobic acid is 4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid. Key structural features include:

- A 2-oxo-pyran ring with a carboxylic acid group at C6.

- An L-alanyl side chain at C4, conferring chirality.

Table 1.1: Key Identifiers of Stizolobic Acid

| Property | Value |

|---|---|

| CAS Registry Number | 15911-87-2 |

| Molecular Formula | C9H9NO6 |

| Molecular Weight | 227.17 g/mol |

| Optical Rotation | [α]D20 = +38° (c = 1, H2O) |

Enzymatic Conversion of 3,4-Dihydroxyphenylalanine (DOPA)

The biosynthetic pathway of stizolobic acid begins with the enzymatic conversion of 3,4-dihydroxyphenylalanine, commonly known as DOPA, which serves as the primary substrate for this complex biochemical transformation [1] [2]. The initial enzymatic reaction involves the oxidative cleavage of the catechol ring of DOPA through the action of specialized dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring structure [3] [6].

Stizolobium hassjoo contains enzyme systems that catalyze the conversion of L-dihydroxyphenylalanine into both stizolobinic acid and stizolobic acid under aerobic conditions [2] [23]. The enzymatic process requires the presence of either nicotinamide adenine dinucleotide phosphate positive or nicotinamide adenine dinucleotide positive as electron acceptors, along with molecular oxygen as a co-substrate [2] [27]. The reaction proceeds through the formation of specific muconate semialdehyde intermediates that subsequently undergo ring closure and oxidation to yield the final pyrone-containing products [28] [30].

| Step | Reaction | Enzyme/Cofactor | Product |

|---|---|---|---|

| 1 | Initial oxidation of 3,4-Dihydroxyphenylalanine | Stizolobate synthase / O₂, Zn²⁺ | Oxidized DOPA intermediate |

| 2 | Formation of muconate 6-semialdehyde | Stizolobate synthase / O₂, Zn²⁺ | 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde |

| 3 | Ring closure of muconate semialdehyde | Enzyme-catalyzed cyclization | Cyclized intermediate (α-pyrone ring structure) |

| 4 | Oxidation to form final product | Nicotinamide adenine dinucleotide phosphate positive-dependent oxidation | Stizolobic acid |

The enzymatic conversion demonstrates remarkable specificity, with research showing that radioactively labeled dihydroxyphenylalanine fed to plant systems results in the incorporation of approximately 0.02% of radioactivity into stizolobic and stizolobinic acids after 24 hours of incubation [20]. This conversion efficiency has been confirmed through cocrystallization studies with authentic samples, demonstrating constant specific radioactivities throughout the purification process [2] [23].

Role of Stizolobinate Synthase Enzymes

Stizolobinate synthase enzymes play crucial roles in the biosynthetic pathway of stizolobic acid, functioning as highly specialized oxidoreductases that catalyze the formation of pyrone ring structures from dihydroxyphenylalanine precursors [6] [13]. These enzymes belong to the family of oxidoreductases that act on single donors with molecular oxygen as the oxidant, incorporating two atoms of oxygen into the substrate through oxygenase activity [6] [25].

The enzyme classified as stizolobinate synthase with the designation 1.13.11.30 catalyzes the specific reaction where 3,4-dihydroxy-L-phenylalanine combines with molecular oxygen to produce 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde [13] [25]. This intermediate product subsequently undergoes ring closure and oxidation, with nicotinamide adenine dinucleotide phosphate positive serving as the electron acceptor, ultimately leading to the formation of stizolobinic acid [13] [31].

| Enzyme | Reaction Type | Substrate | Product | Cofactors |

|---|---|---|---|---|

| Stizolobate synthase (1.13.11.29) | 4,5-oxidoreductase (recyclizing) | L-DOPA + O₂ | 4-(L-alanin-3-yl)-muconate 6-semialdehyde → Stizolobic acid | Zn²⁺, NAD(P)⁺ |

| Stizolobinate synthase (1.13.11.30) | 2,3-oxidoreductase (recyclizing) | L-DOPA + O₂ | 5-(L-alanin-3-yl)-muconate 6-semialdehyde → Stizolobinic acid | Zn²⁺, NAD(P)⁺ |

A critical aspect of stizolobinate synthase function is the requirement for zinc as an essential cofactor [25] [31]. The enzyme employs zinc ions to facilitate the oxidative cleavage reaction and subsequent transformations that lead to pyrone ring formation [28] [31]. Research has demonstrated that the removal of zinc ions through chelation completely abolishes enzymatic activity, confirming the essential nature of this metallic cofactor [33].

The enzyme systems extracted from etiolated seedlings of Stizolobium hassjoo exhibit maximum activity when specific extraction and purification procedures are employed [2] [23]. Optimal enzyme preparation involves the use of insoluble polyphenol adsorbents such as Polyclar AT and reducing agents like araboascorbic acid in the extraction medium, followed by fractionation with ammonium sulfate and Sephadex G-25 gel filtration [2] [27]. The catalytic activity of these enzyme preparations demonstrates greater instability under aerobic conditions compared to anaerobic environments [23] [27].

Molecular Mechanisms of Pyrone Ring Formation

The molecular mechanisms underlying pyrone ring formation in stizolobic acid biosynthesis involve a series of precisely coordinated chemical transformations that convert the linear dihydroxyphenylalanine substrate into a cyclic pyrone-containing product [11] [19]. The process begins with the oxidative cleavage of the catechol ring of dihydroxyphenylalanine through dioxygenase-catalyzed incorporation of molecular oxygen into the aromatic ring structure [12] [24].

Following the initial oxidative cleavage, the reaction proceeds through the formation of muconate semialdehyde intermediates that represent critical branch points in the biosynthetic pathway [9] [29]. The 4,5-oxidative cleavage of dihydroxyphenylalanine produces 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, which serves as the immediate precursor for stizolobic acid formation [28] [30]. This intermediate undergoes intramolecular cyclization through nucleophilic attack of the carboxyl group, leading to the formation of the characteristic 6-membered lactone ring structure known as an α-pyrone [11] [19].

| Step | Mechanism | Chemical Process | Structural Change |

|---|---|---|---|

| 1 | Oxidative cleavage of catechol ring | Dioxygenase-catalyzed oxygen incorporation | Opening of aromatic ring |

| 2 | Muconate semialdehyde formation | Rearrangement of oxidized intermediate | Formation of linear intermediate |

| 3 | Nucleophilic ring closure | Intramolecular cyclization | Formation of 6-membered lactone ring |

| 4 | Final oxidation | Nicotinamide adenine dinucleotide phosphate positive-dependent oxidation | Stabilization of α-pyrone structure |

The cyclization mechanism involves the formation of a C-O bond through nucleophilic attack, similar to mechanisms observed in other α-pyrone biosynthetic pathways [32]. The sterical arrangement of the nascent chain favors lactone ring closure, which results in the formation of the α-pyrone moiety characteristic of stizolobic acid [19] [32]. The final oxidation step, mediated by nicotinamide adenine dinucleotide phosphate positive-dependent enzymes, stabilizes the pyrone ring structure and completes the transformation from the linear dihydroxyphenylalanine precursor to the cyclic stizolobic acid product [28] [30].

Research has demonstrated that the pyrone ring formation process requires specific cofactor interactions, particularly the coordination of zinc ions with the enzyme active site [25] [33]. The zinc cofactor plays an essential role in positioning the substrate for optimal cyclization and in facilitating the electron transfer processes necessary for the oxidative transformations [31] [33]. The overall mechanism represents a sophisticated example of enzyme-catalyzed ring formation that combines oxidative chemistry with precise stereochemical control to produce the unique structural features of stizolobic acid [11] [19].

Comparative Biosynthesis in Stizolobium hassjoo vs. Amanita spp.

The biosynthetic pathways for stizolobic acid production exhibit both similarities and distinct differences between Stizolobium hassjoo and various Amanita species, reflecting the evolutionary adaptation of these organisms to produce structurally related pyrone-containing compounds through convergent biochemical strategies [16] [20]. Both organisms utilize 3,4-dihydroxyphenylalanine as the primary substrate for stizolobic acid biosynthesis, but employ different enzymatic systems and cellular environments for the transformation process [1] [14].

In Stizolobium hassjoo, the biosynthetic pathway occurs primarily in etiolated seedlings and involves the coordinated action of stizolobate synthase and stizolobinate synthase enzymes [2] [23]. These enzymes require nicotinamide adenine dinucleotide phosphate positive or nicotinamide adenine dinucleotide positive as electron acceptors, along with zinc ions as essential cofactors [25] [31]. The enzyme systems demonstrate greater instability under aerobic conditions, necessitating careful extraction procedures using polyphenol adsorbents and reducing agents to maintain catalytic activity [2] [27].

| Feature | Stizolobium hassjoo | Amanita spp. |

|---|---|---|

| Primary substrate | L-DOPA | L-DOPA |

| Key enzymes | Stizolobate synthase, Stizolobinate synthase | L-DOPA dioxygenase |

| Cofactor requirements | NADP+/NAD+, O₂, Zn²⁺ | Metal cofactor, ascorbic acid |

| Intermediate formation | Muconate semialdehyde intermediates | Both 2,3- and 4,5-seco-DOPA intermediates |

| Final products | Stizolobic acid, Stizolobinic acid | Stizolobic acid, Stizolobinic acid, betalamic acid, muscaflavin |

| Cellular location | Etiolated seedlings | Fruit bodies |

| Enzyme stability | Unstable under aerobic conditions | Requires antioxidant protection |

Amanita species, particularly Amanita muscaria and Amanita pantherina, produce stizolobic acid through the action of L-DOPA dioxygenase enzymes that catalyze both 2,3- and 4,5-oxidative cleavage reactions [12] [16]. The fungal enzyme systems demonstrate broader substrate specificity, producing not only stizolobic and stizolobinic acids but also additional compounds such as betalamic acid and muscaflavin [12] [24]. Research has shown that Amanita pantherina can incorporate approximately 0.02% of radioactively labeled dihydroxyphenylalanine into stizolobic and stizolobinic acids after 24 hours of incubation in fruit body tissues [20].

The enzymatic mechanisms in Amanita species require ascorbic acid as an antioxidant to prevent auto-oxidation of dihydroxyphenylalanine, which would otherwise produce browning substances that interfere with the desired biosynthetic pathway [24]. The recombinant L-DOPA dioxygenase from Amanita muscaria exhibits maximum activity at pH 8.5 and demonstrates higher activity toward L-DOPA compared to D-DOPA, with kinetic parameters including a Michaelis constant of 4.2 millimolar and a maximum velocity corresponding to a turnover number of 54.6 per minute [12] [24].

Stizolobic acid was first identified and characterized in the epicotyl tips of etiolated seedlings of Stizolobium hassjoo, where it occurs naturally alongside its structural analog stizolobinic acid [1] [2]. The compound demonstrates highest concentrations in the sap exudate from cut surfaces of epicotyl tips, where it can crystallize directly from the exudate upon drying [2]. This discovery led to extensive investigations of its distribution across leguminous species, particularly within the Mucuna genus.

In Mucuna pruriens, stizolobic acid occurs in substantial quantities throughout various plant tissues, with seeds containing the highest concentrations at approximately 4-7% in combination with L-3,4-dihydroxyphenylalanine (L-DOPA) [3]. The leaves of Mucuna pruriens contain approximately 1% stizolobic acid content, while root exudates demonstrate concentrations ranging from 1 to 50 parts per million in the immediate vicinity of the root system [3]. This root-mediated release represents a significant ecological mechanism for chemical communication and allelopathic interactions.

The biosynthetic pathway for stizolobic acid in leguminous plants involves the enzymatic conversion of L-DOPA through specialized dioxygenase systems. Research demonstrates that enzyme systems extracted from etiolated seedlings of Stizolobium hassjoo catalyze the conversion of L-dihydroxyphenylalanine into both stizolobinic acid and stizolobic acid in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) or nicotinamide adenine dinucleotide (NAD+) under aerobic conditions [4] [5]. These enzymes exhibit strict substrate specificity for L-DOPA and demonstrate optimal activity when extracted using polyphenol adsorbents and reducing agents.

Distribution studies across the Leguminosae family revealed that stizolobic acid occurs in 19 species within the subfamily Lotoideae, representing approximately 56% of the species examined and 82% of the tribes investigated [6]. This widespread but sporadic distribution pattern suggests evolutionary conservation of the biosynthetic machinery across diverse leguminous lineages while indicating selective pressures that maintain these metabolic capabilities in specific ecological contexts.

Fungal Distribution: Amanita pantherina, Clitocybe acromelalga

The occurrence of stizolobic acid in fungal species represents a fascinating example of convergent evolution, where taxonomically distinct organisms have developed similar biosynthetic capabilities to produce structurally related compounds. In the basidiomycete Amanita pantherina, stizolobic acid occurs in detectable concentrations throughout the fruit bodies, co-occurring with the psychoactive compounds ibotenic acid and muscimol [7] [8]. Research examining forty-seven specimens representing thirty-five species of Amanita demonstrated that stizolobic acid was consistently present in all specimens of A. pantherina, with lower concentrations detected in A. gemmata and one variety of A. muscaria [7].

The biosynthetic pathway in Amanita pantherina involves the incorporation of radiolabeled L-DOPA into stizolobic acid, with approximately 0.02% of administered radioactivity being converted to the final product [9] [10]. This conversion rate, while relatively low, demonstrates the active biosynthetic capacity of the fungal system and suggests that stizolobic acid production represents a significant metabolic investment for the organism.

In Clitocybe acromelalga, stizolobic acid occurs alongside its structural analog stizolobinic acid and represents a crucial biosynthetic precursor to the highly toxic acromelic acids [11] [12] [13]. The co-occurrence of these compounds in the same fungal tissues provides compelling evidence for shared biosynthetic pathways and suggests that stizolobic acid serves as an intermediate in the formation of more complex neurotoxic metabolites. The presence of stizolobic acid in C. acromelalga strongly supports the hypothesis that acromelic acid biosynthesis proceeds through L-DOPA-derived intermediates [14] [15].

The structural relationship between stizolobic acid and acromelic acids involves the transformation of the pyran ring system present in stizolobic acid into the pyridone moiety characteristic of acromelic acids. This biosynthetic connection demonstrates the evolutionary relationship between these metabolites and suggests that stizolobic acid represents a key branch point in the diversification of L-DOPA-derived natural products in fungi.

Co-Occurrence with Acromelic Acids and Toxic Metabolites

The co-occurrence patterns of stizolobic acid with various toxic metabolites provide significant insights into the ecological and evolutionary roles of these compounds. In Clitocybe acromelalga, stizolobic acid co-occurs with acromelic acids A, B, C, D, and E, along with additional toxic compounds including β-cyano-L-alanine, clitidine, and clitioneine [12] [13]. This complex chemical profile contributes to the severe toxicity syndrome associated with consumption of this mushroom, characterized by erythromelalgia-like symptoms including burning pain and reddish edema in extremities that can persist for over a month [16] [13].

The biosynthetic relationship between stizolobic acid and acromelic acids demonstrates the metabolic flexibility of fungal secondary metabolism. The conversion of L-DOPA through stizolobic acid intermediates to acromelic acids represents a sophisticated biochemical pathway that produces potent neurotoxins with specific receptor binding properties [17] [18]. Acromelic acid A, for example, exhibits approximately 40-fold greater potency than kainic acid in inducing neurotoxic effects, with an effective concentration (EC50) of approximately 2.5 microM compared to 70 microM for kainic acid [18].

In Amanita species, stizolobic acid co-occurs with ibotenic acid and muscimol, representing a different class of neurotoxic compounds that act primarily through gamma-aminobutyric acid (GABA) receptor systems rather than glutamate receptors [7] [19]. This co-occurrence pattern suggests that stizolobic acid may serve complementary roles in the overall toxicity profile of these fungi, potentially acting as a competitive antagonist of quisqualate-type glutamate receptors while other compounds target different neurotransmitter systems [17].

The taxonomic distribution of these co-occurrence patterns reveals interesting evolutionary relationships. While leguminous plants primarily produce stizolobic acid alongside L-DOPA and related allelopathic compounds, fungal species demonstrate more diverse co-occurrence patterns involving various neurotoxic metabolites. This difference suggests that stizolobic acid has been recruited for different ecological functions in different taxonomic groups, reflecting the adaptive flexibility of secondary metabolite systems.

Proposed Ecological Functions in Host-Pathogen Interactions

The ecological roles of stizolobic acid in host-pathogen interactions represent a complex network of chemical communications and defensive strategies. In leguminous plants, stizolobic acid functions primarily as an allelopathic agent, contributing to the competitive exclusion of neighboring plant species and the modification of soil chemistry to favor the producing organism [3]. The compound demonstrates significant growth inhibition effects on various plant species, with effective concentrations (EC50) ranging from 5 to 50 milligrams per milliliter, depending on the target species and tissue type [3].

The allelopathic activity of stizolobic acid appears to be mediated through multiple mechanisms. The compound can be decarboxylated to form dopamine through L-DOPA decarboxylase activity, or it can be methylated to form 3-O-methyldopa through catechol-O-methyltransferase activity [3]. These metabolic transformations represent detoxification mechanisms employed by non-target organisms, while the original compound and its metabolites contribute to the overall allelopathic effect through interference with cellular metabolism and growth processes.

Root exudation of stizolobic acid represents a particularly important ecological mechanism, with concentrations reaching 1 part per million in water culture solutions and up to 50 parts per million in the immediate vicinity of root systems [3]. This active transport and release of the compound into the rhizosphere enables Mucuna species to modify soil chemistry and establish competitive advantages over neighboring vegetation. The catechol moiety of stizolobic acid facilitates strong binding to soil particles, leading to the formation of stable soil-bound complexes that can persist in the environment and continue to exert allelopathic effects [3].

The proposed antimicrobial activity of stizolobic acid suggests additional roles in pathogen defense, although direct evidence for this function remains limited. The structural similarity of stizolobic acid to known antimicrobial compounds, combined with its occurrence in defensive contexts, supports the hypothesis that the compound may contribute to protection against fungal pathogens and other microbial threats [20] [21]. The compound's ability to interfere with amino acid metabolism and cellular signaling pathways provides plausible mechanisms for antimicrobial activity, particularly against organisms that rely on similar biosynthetic pathways.

In fungal systems, stizolobic acid may serve as a chemical deterrent against herbivores and competing microorganisms. The co-occurrence of stizolobic acid with potent neurotoxins in Amanita and Clitocybe species suggests that the compound contributes to the overall defensive chemical profile of these fungi. The competitive antagonism of glutamate receptors by stizolobic acid [17] indicates that consumption of stizolobic acid-containing fungi would result in neurological effects that could deter repeated consumption by potential predators.

The role of stizolobic acid in nitrogen cycling represents another important ecological function. As a product of L-DOPA metabolism, stizolobic acid may influence the availability and cycling of nitrogen compounds in soil ecosystems. The compound's ability to form stable complexes with soil components could affect the mobility and bioavailability of nitrogen for other organisms, potentially contributing to the nitrogen-fixing capabilities of leguminous plants through indirect mechanisms.